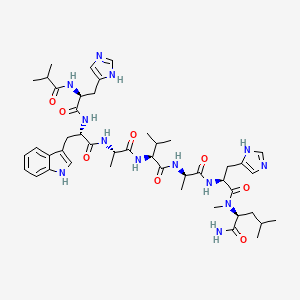
isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is derived from the C-terminal sequence of bombesin/gastrin-releasing peptide, lacking the final methionine residue . It has significant applications in scientific research, particularly in the fields of endocrinology and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection of the amino group: after each coupling step using TFA.
Cleavage of the peptide from the resin: and final deprotection using a cocktail of TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and histidine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Wissenschaftliche Forschungsanwendungen
Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating receptor activity and signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving bombesin/gastrin-releasing peptide receptors, such as certain cancers and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The compound exerts its effects by binding to the bombesin/gastrin-releasing peptide receptor, thereby blocking the receptor’s activity. This antagonistic action inhibits the downstream signaling pathways that are typically activated by bombesin or gastrin-releasing peptide. The molecular targets include various G-protein coupled receptors and associated signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bombesin: A peptide that shares a similar sequence but includes the final methionine residue.
Neuromedin B: Another peptide with similar receptor targets but different sequence and structure.
Substance P analogs: Peptides that also act on related receptors but have distinct sequences
Uniqueness
Isobutyryl-His-Trp-Ala-Val-D-Ala-His-N(Me)Leu-NH2 is unique due to its specific sequence and the absence of the final methionine residue, which enhances its antagonistic properties. This makes it a valuable tool for studying receptor-mediated processes and developing therapeutic agents .
Eigenschaften
Molekularformel |
C45H65N13O8 |
|---|---|
Molekulargewicht |
916.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanamide |
InChI |
InChI=1S/C45H65N13O8/c1-23(2)14-36(38(46)59)58(9)45(66)35(17-30-20-48-22-51-30)56-40(61)26(7)53-44(65)37(24(3)4)57-41(62)27(8)52-42(63)33(15-28-18-49-32-13-11-10-12-31(28)32)55-43(64)34(54-39(60)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,49H,14-17H2,1-9H3,(H2,46,59)(H,47,50)(H,48,51)(H,52,63)(H,53,65)(H,54,60)(H,55,64)(H,56,61)(H,57,62)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |
InChI-Schlüssel |
PPGUWGIPRTYEBI-QHOQUQLNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C)[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)N)N(C)C(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
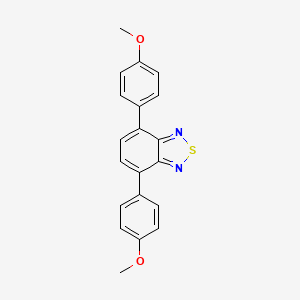
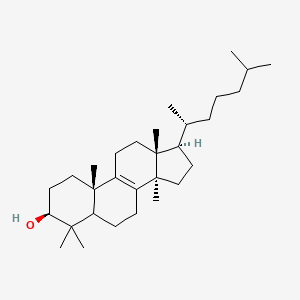
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)

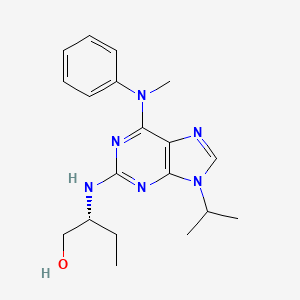

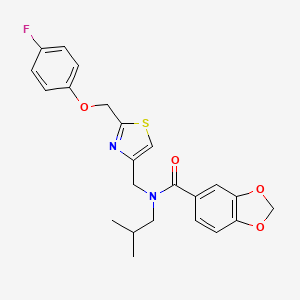


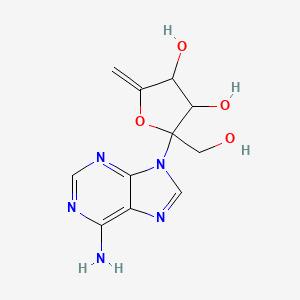
![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)
![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
